molecular formula C5H5F2N3O2 B7972005 4-(Azidomethyl)-3,3-difluorooxolan-2-one

4-(Azidomethyl)-3,3-difluorooxolan-2-one

Cat. No.: B7972005
M. Wt: 177.11 g/mol
InChI Key: YSKGSJVMCSLFSI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-(Azidomethyl)-3,3-difluorooxolan-2-one (CAS: 1706462-54-5) is a heterocyclic compound with the molecular formula C₅H₅F₂N₃O₂ and a molecular weight of 177.1089 g/mol. It features an oxolan-2-one (cyclic carbonate) backbone substituted with an azidomethyl group (-CH₂N₃) at the 4-position and two fluorine atoms at the 3,3-positions. This structure combines the reactivity of the azide group with the electron-withdrawing effects of fluorine, making it a versatile intermediate in synthetic chemistry .

Synthetic Relevance The azidomethyl group enables participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles—a reaction widely used in drug discovery and materials science . Its fluorinated oxolanone core may also influence solubility and stability, making it distinct from non-fluorinated analogs .

Properties

IUPAC Name

4-(azidomethyl)-3,3-difluorooxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O2/c6-5(7)3(1-9-10-8)2-12-4(5)11/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKGSJVMCSLFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-3,3-difluorooxolan-2-one typically involves the introduction of the azidomethyl group to a difluorinated oxolan-2-one precursor. One common method involves the reaction of a difluorinated oxolan-2-one with sodium azide under suitable conditions to introduce the azido group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-3,3-difluorooxolan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Azidomethyl)-3,3-difluorooxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-3,3-difluorooxolan-2-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are known for their stability and biological activity. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity
4-(Azidomethyl)-3,3-difluorooxolan-2-one 1706462-54-5 C₅H₅F₂N₃O₂ 177.11 Azidomethyl + 3,3-difluoro substitution Click chemistry, drug synthesis
4-Fluoro-1,3-dioxolan-2-one 114435-02-8 C₃H₃FO₃ 106.05 Fluorinated cyclic carbonate (no azide) Lithium-ion battery electrolyte additive
4-(Fluoromethyl)-1,3-dioxolan-2-one 127213-73-4 C₄H₅FO₃ 120.08 Fluoromethyl substitution (no azide) Polymer synthesis, solvent applications
Ethyl 4-(azidomethyl)pyrazole-3-carboxylate - C₇H₈N₄O₂ 180.16 Azidomethyl group attached to pyrazole ring Synthesis of triazolodiazepine derivatives

Key Differences and Research Findings

Reactivity in Click Chemistry this compound exhibits rapid cycloaddition with terminal alkynes due to its azide group, similar to azidomethylpyrazole derivatives . However, the electron-withdrawing fluorine atoms may slightly reduce azide reactivity compared to non-fluorinated azides (e.g., (azidomethyl)benzene) . Non-azide analogs (e.g., 4-Fluoro-1,3-dioxolan-2-one) lack this reactivity, limiting their utility in bioconjugation but enhancing stability for electrochemical applications .

Physicochemical Properties Fluorine Effects: The 3,3-difluoro substitution increases electronegativity and lipophilicity compared to non-fluorinated oxolanones. This could improve membrane permeability in bioactive molecules . Azide Stability: While azides are generally thermally sensitive, the fluorinated oxolanone core may stabilize the compound against decomposition, as seen in fluorinated ethylene carbonates .

Applications Drug Synthesis: The azidomethyl group in this compound facilitates triazole formation, a common motif in protease inhibitors and anticancer agents. This contrasts with fluorinated dioxolanones, which are primarily used in energy storage .

Biological Activity

4-(Azidomethyl)-3,3-difluorooxolan-2-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. The azide functional group and difluoromethyl moiety may contribute to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and safety profiles.

Chemical Structure and Properties

The chemical formula for this compound is C6H6F2N3OC_6H_6F_2N_3O. Its structure features an oxolanone ring with difluoromethyl and azidomethyl substituents, which are critical for its biological interactions.

PropertyValue
Molecular Weight179.13 g/mol
CAS Number[B7972005]
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. These activities are primarily attributed to its ability to interact with specific molecular targets within cells.

Antimicrobial Activity

Studies have shown that compounds containing azide groups can exhibit significant antimicrobial effects. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways. For instance, derivatives of azidomethyl compounds have been reported to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Research suggests that it may induce apoptosis in cancer cells through mechanisms such as:

  • DNA Damage : The azide group can generate reactive species that damage DNA.
  • Inhibition of Cell Proliferation : By interfering with cell cycle regulation.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the difluoromethyl group enhances binding affinity to biological targets due to increased hydrophobic interactions.

  • Target Interaction : The compound may bind to specific enzymes or receptors involved in cell signaling pathways.
  • Reactive Species Generation : The azide moiety can undergo reduction to form amines or other reactive intermediates that can modify biomolecules.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that azidomethyl derivatives inhibited the growth of Staphylococcus aureus by disrupting cell wall synthesis.
    • Method : Disk diffusion method was employed to assess the antibacterial activity.
    • Results : Significant inhibition zones were observed at varying concentrations.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of azide-containing compounds on breast cancer cell lines.
    • Method : MTT assay was used to evaluate cell viability.
    • Results : Compounds showed a dose-dependent decrease in cell viability, indicating potential as therapeutic agents.

Safety Profile

While preliminary studies suggest promising biological activities, safety assessments are crucial. Toxicological evaluations indicate that compounds with azide functionalities can pose risks due to their potential for explosive decomposition under certain conditions. Therefore, careful handling and further studies on the safety profile are necessary before clinical application.

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